molecular formula C10H10F2 B1629584 1-(2,2-Difluorocyclopropyl)-4-methylbenzene CAS No. 54672-44-5

1-(2,2-Difluorocyclopropyl)-4-methylbenzene

Cat. No.: B1629584
CAS No.: 54672-44-5
M. Wt: 168.18 g/mol
InChI Key: VCYGRUJYOJHIQL-UHFFFAOYSA-N
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Description

1-(2,2-Difluorocyclopropyl)-4-methylbenzene is an organic compound that features a cyclopropyl ring substituted with two fluorine atoms and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Difluorocyclopropyl)-4-methylbenzene typically involves the cyclopropanation of alkenes with difluorocarbene precursors. One common method is the reaction of 4-methylstyrene with difluorocarbene generated in situ from difluoromethyltriphenylphosphonium bromide and a strong base like potassium tert-butoxide . The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of handling hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluorocyclopropyl)-4-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2,2-Difluorocyclopropyl)-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluorocyclopropyl)-4-methylbenzene involves its interaction with various molecular targets. The presence of fluorine atoms can significantly alter the electronic properties of the molecule, affecting its reactivity and interactions with biological targets. The compound can undergo nucleophilic attack at the cyclopropyl ring, leading to ring-opening reactions that form reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2-Difluorocyclopropyl)-4-chlorobenzene
  • 1-(2,2-Difluorocyclopropyl)-4-nitrobenzene
  • 1-(2,2-Difluorocyclopropyl)-4-methoxybenzene

Uniqueness

1-(2,2-Difluorocyclopropyl)-4-methylbenzene is unique due to the presence of both a difluorocyclopropyl group and a methyl group on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in synthetic chemistry and materials science .

Biological Activity

1-(2,2-Difluorocyclopropyl)-4-methylbenzene, also known by its CAS number 54672-44-5, is a compound of interest due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a difluorocyclopropyl group attached to a methyl-substituted benzene ring. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, which can significantly impact their biological interactions.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Pd-Catalyzed Reactions : Recent studies have demonstrated the use of palladium-catalyzed reactions to synthesize mono- and di-fluoroallylic amines from gem-difluorocyclopropanes and primary anilines. This method has shown high selectivity and yield for the target compounds .
  • Chemical Transformations : The compound can undergo various transformations, allowing for the introduction of different functional groups that may enhance its biological activity .

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. The inhibition of AChE can lead to increased acetylcholine levels in the synaptic cleft, potentially aiding in conditions like Alzheimer's disease .
  • Cell Signaling Modulation : The difluorocyclopropyl group may influence the compound's binding affinity to receptors involved in cell signaling pathways.

Case Studies

  • Neuroprotective Effects : A study investigating compounds similar to this compound showed promising results in neuroprotection through AChE inhibition. Compounds exhibiting IC50 values in the low micromolar range were identified as potential therapeutic agents for neurodegenerative diseases .
  • Antimicrobial Activity : Research has indicated that derivatives of difluorocyclopropane structures possess antimicrobial properties. This suggests that this compound could be explored for its potential as an antimicrobial agent against various pathogens .

Comparative Analysis

To better understand the biological implications of this compound, a comparison with similar compounds can be insightful:

Compound NameBiological ActivityIC50 (µM)Reference
1-(2-Fluoro-4-methylphenyl)ethanoneAChE Inhibitor5.0
1-(3-Chloro-4-methylphenyl)ethanoneAntimicrobial10.0
1-(Benzyl)-4-methylbenzeneNeuroprotective7.5

Properties

IUPAC Name

1-(2,2-difluorocyclopropyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2/c1-7-2-4-8(5-3-7)9-6-10(9,11)12/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYGRUJYOJHIQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC2(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649108
Record name 1-(2,2-Difluorocyclopropyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54672-44-5
Record name 1-(2,2-Difluorocyclopropyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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